Mogroside IVa
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Overview
Description
. It belongs to a class of compounds called mogrosides, which are known for their intense sweetness and potential health benefits, including antioxidation, anti-inflammatory, and blood glucose modulation effects.
Mechanism of Action
Target of Action
Mogroside IVa, a triterpene glycoside extracted from monk fruit, is known to exhibit antioxidative, anti-diabetic, and anti-cancer activities . , and potentially other targets involved in antioxidation, anti-inflammatory, and blood glucose modulation.
Mode of Action
Studies on mogroside v, a similar compound, suggest that it can prevent neuronal damages induced by mk-801 treatment . This protective effect is achieved through promoting neurite outgrowth, inhibiting cell apoptosis, and regulating intracellular calcium release . It’s plausible that this compound may exhibit similar interactions with its targets.
Biochemical Pathways
The biosynthetic pathway of mogrosides involves several enzyme families including squalene epoxidases, triterpenoid synthases, epoxide hydrolases, cytochrome P450s, and UDP-glucosyltransferases . The chemical structure of mogrosides consists of mogrol and glycosylated sugar moieties linked by β-linkage to the mogrol . The complexities of the mogroside structures hinder the purification or synthesis of mogrosides and result in difficulties for further producing specific mogrosides .
Pharmacokinetics
Studies on mogroside v suggest that it is rapidly deglycosylated and metabolized into its aglycone form after administration . The oral absolute bioavailability of Mogroside V was estimated to be 8.73 ± 1.46%, indicating poor absorption and/or strong metabolism in vivo . Its metabolite may be the main pharmacologically active form after oral administration . Similar pharmacokinetic properties may apply to this compound.
Result of Action
Studies on mogroside v suggest that it can prevent mk-801-induced neuronal damages through promoting neurite outgrowth, inhibiting cell apoptosis, and regulating intracellular calcium release . It’s plausible that this compound may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of compounds like this compound. Factors such as light, temperature, and pollution could permanently alter our DNA and gene expression, particularly as climate change continues . These changes can influence how our bodies respond to various compounds, including this compound.
Biochemical Analysis
Biochemical Properties
Mogroside IVa plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, this compound has been shown to interact with glycosyltransferases, which are enzymes responsible for the glycosylation of mogrol, the aglycone part of mogrosides . This interaction is crucial for the biosynthesis of mogrosides, as it facilitates the addition of sugar moieties to mogrol, enhancing its sweetness and biological activity. Additionally, this compound exhibits antioxidant properties by scavenging free radicals and modulating the activity of antioxidant enzymes such as superoxide dismutase and catalase .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the nuclear factor kappa B (NF-κB) signaling pathway, which plays a critical role in inflammation and immune responses . By inhibiting the activation of NF-κB, this compound reduces the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects. Furthermore, this compound has been reported to enhance insulin sensitivity and glucose uptake in adipocytes, indicating its potential role in regulating glucose metabolism and combating diabetes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific receptors and enzymes, modulating their activity and leading to various physiological effects. For instance, this compound has been shown to inhibit the activity of alpha-glucosidase, an enzyme involved in the breakdown of carbohydrates into glucose . By inhibiting alpha-glucosidase, this compound reduces the postprandial rise in blood glucose levels, making it a potential therapeutic agent for managing diabetes. Additionally, this compound can activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound maintains its biological activity, including its antioxidant and anti-inflammatory effects, over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound exhibit beneficial effects, such as improved glucose metabolism and reduced inflammation . At high doses, this compound may exhibit toxic or adverse effects, including gastrointestinal disturbances and liver toxicity . It is important to determine the optimal dosage of this compound to maximize its therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its biosynthesis and degradation. The biosynthesis of this compound involves the glycosylation of mogrol by glycosyltransferases, resulting in the addition of sugar moieties to the aglycone . This process is crucial for the formation of this compound and other mogrosides. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in glucose and lipid metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound is absorbed in the intestines and transported to various tissues via the bloodstream . It can interact with specific transporters, such as glucose transporters, to facilitate its uptake into cells. Once inside the cells, this compound can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to these compartments. The presence of this compound in these compartments allows it to interact with key biomolecules and modulate cellular processes, such as energy metabolism and oxidative stress response .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mogroside IVa can be synthesized through various chemical and enzymatic methods. The primary synthetic route involves the glycosylation of mogrol, the aglycone part of mogrosides, using glycosyltransferases. This process typically requires specific reaction conditions, such as controlled temperature and pH, to ensure the proper formation of glycosidic bonds.
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification of mogrosides from Siraitia grosvenorii fruit. Advanced techniques like biotransformation and enzyme engineering are employed to enhance the yield and purity of this compound. These methods help overcome the complexities associated with the purification and synthesis of mogrosides.
Chemical Reactions Analysis
Types of Reactions: Mogroside IVa primarily undergoes glycosylation reactions, where sugar moieties are attached to the mogrol core. Other reactions include hydrolysis, where glucose residues are selectively removed to produce different mogrosides.
Common Reagents and Conditions: The glycosylation reactions typically use glycosyltransferases and specific sugar donors under controlled conditions. Hydrolysis reactions may involve enzymes like glucosidases, which break down glucose residues at specific positions on the mogroside molecule.
Major Products Formed: The major products formed from these reactions include various mogrosides, such as Mogroside V, which is known for its high sweetness and health benefits.
Scientific Research Applications
Chemistry: Used as a natural sweetener in food and beverage products.
Biology: Investigated for its antioxidative and anti-inflammatory properties.
Medicine: Explored for its potential in managing blood glucose levels and its neuroprotective effects.
Industry: Applied in the development of low-calorie and sugar-free products.
Comparison with Similar Compounds
Mogroside IVa is similar to other mogrosides, such as Mogroside V and Mogroside VI, which are also derived from Siraitia grosvenorii. While Mogroside V is known for its higher sweetness and more potent health benefits, this compound offers a balance of sweetness and health properties
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Properties
IUPAC Name |
2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[[11-hydroxy-17-[6-hydroxy-6-methyl-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H92O24/c1-22(9-13-33(51(4,5)70)78-49-45(69)41(65)37(61)29(76-49)21-72-47-43(67)39(63)35(59)27(19-56)74-47)23-15-16-52(6)30-12-10-24-25(54(30,8)31(57)17-53(23,52)7)11-14-32(50(24,2)3)77-48-44(68)40(64)36(60)28(75-48)20-71-46-42(66)38(62)34(58)26(18-55)73-46/h10,22-23,25-49,55-70H,9,11-21H2,1-8H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGRRPCHOJYNKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H92O24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1125.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.